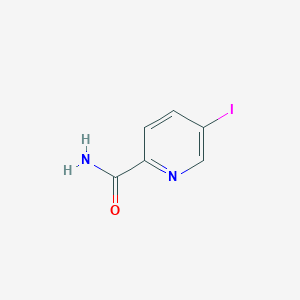
1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a methanesulfonyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and methanesulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine.
Cyclization: The intermediate 4-bromophenylhydrazine undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-methanesulfonyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-methanesulfonyl-1H-pyrazole: Similar structure but with different substitution pattern on the pyrazole ring.
1-(4-Bromophenyl)-4-methylsulfonyl-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
1-(4-Bromophenyl)-4-sulfonyl-1H-pyrazole: Similar structure but with a sulfonyl group instead of methanesulfonyl.
Properties
CAS No. |
2763755-30-0 |
|---|---|
Molecular Formula |
C10H9BrN2O2S |
Molecular Weight |
301.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



